5,7-Difluoro-1,3-benzoxazol-2-amine
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Overview
Description
5,7-Difluoro-1,3-benzoxazol-2-amine is a fluorinated benzoxazole derivative Benzoxazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature . This method is efficient and environmentally friendly, offering good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted benzoxazoles, oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Difluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound exhibits significant biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Its potential therapeutic applications include the development of new pharmaceuticals for treating various diseases, including infections and cancers.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This interaction can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 5,6-Difluoro-1,3-benzoxazol-2-amine
- 4,6-Difluoro-1,3-benzoxazol-2-amine
- 5,7-Dichloro-1,3-benzoxazol-2-amine
Comparison: 5,7-Difluoro-1,3-benzoxazol-2-amine is unique due to the specific positioning of the fluorine atoms, which enhances its chemical stability and biological activity compared to other fluorinated benzoxazoles. The presence of fluorine atoms at the 5 and 7 positions of the benzoxazole ring provides a distinct electronic environment, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
5,7-difluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLIYRFJKVUBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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